molecular formula C16H15ClO2 B12225045 4-[(4-Ethylphenoxy)methyl]benzoyl chloride

4-[(4-Ethylphenoxy)methyl]benzoyl chloride

Cat. No.: B12225045
M. Wt: 274.74 g/mol
InChI Key: CULRKBVWIBRVBC-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenoxy)methyl]benzoyl chloride is an organic compound with the molecular formula C16H15ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-ethylphenoxy methyl group. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenoxy)methyl]benzoyl chloride can be achieved through several methods. One common method involves the reaction of 4-ethylphenol with benzyl chloride to form 4-ethylphenoxy methylbenzene. This intermediate is then reacted with thionyl chloride to produce this compound.

  • Step 1: Formation of 4-ethylphenoxy methylbenzene

      Reactants: 4-ethylphenol, benzyl chloride

      Conditions: Reflux in the presence of a base such as potassium carbonate

      Product: 4-ethylphenoxy methylbenzene

  • Step 2: Formation of this compound

      Reactants: 4-ethylphenoxy methylbenzene, thionyl chloride

      Conditions: Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenoxy)methyl]benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-[(4-Ethylphenoxy)methyl]benzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions typically involve reflux in an appropriate solvent.

    Hydrolysis: Water or aqueous base; conditions involve heating.

    Reduction: Reducing agents such as lithium aluminum hydride; conditions involve reflux in an inert solvent.

Major Products Formed

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 4-[(4-Ethylphenoxy)methyl]benzoic acid.

    Reduction: Corresponding alcohol.

Scientific Research Applications

4-[(4-Ethylphenoxy)methyl]benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenoxy)methyl]benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Benzoyl chloride
  • 4-Methylbenzoyl chloride
  • 4-Methoxybenzoyl chloride

Comparison

4-[(4-Ethylphenoxy)methyl]benzoyl chloride is unique due to the presence of the 4-ethylphenoxy methyl group, which imparts distinct chemical properties and reactivity compared to other benzoyl chloride derivatives

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

4-[(4-ethylphenoxy)methyl]benzoyl chloride

InChI

InChI=1S/C16H15ClO2/c1-2-12-5-9-15(10-6-12)19-11-13-3-7-14(8-4-13)16(17)18/h3-10H,2,11H2,1H3

InChI Key

CULRKBVWIBRVBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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